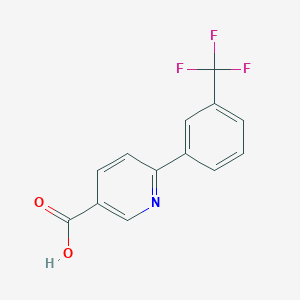

6-(3-(Trifluoromethyl)phenyl)nicotinic acid

Description

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound is defined by its rigid pyridine-phenyl framework, where the 3-(trifluoromethyl)phenyl group is directly attached to the 6-position of the nicotinic acid moiety. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid, reflecting its structural organization. The compound's Chemical Abstracts Service registry number is 887976-13-8, which provides unambiguous identification in chemical databases.

Crystallographic investigations of related trifluoromethyl-substituted nicotinic acid derivatives have revealed important structural parameters that can be extrapolated to understand the geometry of this compound. Studies on 4-(trifluoromethyl)nicotinic acid demonstrate that trifluoromethyl-substituted nicotinic acid compounds typically crystallize in monoclinic crystal systems with specific space group symmetries. The crystallographic data for 4-(trifluoromethyl)nicotinic acid shows unit cell parameters of a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, with β = 100.941(5)°, and a volume of 735.7(2) ų.

The molecular structure analysis indicates that all carbon and nitrogen atoms in trifluoromethyl-substituted nicotinic acid derivatives maintain near-planarity within their respective aromatic systems. This planarity is crucial for understanding the electronic delocalization and intermolecular interactions that characterize these compounds. The presence of the trifluoromethyl group introduces significant electronic effects while maintaining the overall structural integrity of the aromatic framework.

Conformational Studies through X-ray Diffraction

Single-crystal X-ray diffraction studies of structurally related compounds provide valuable insights into the conformational preferences of this compound. Research on similar trifluoromethyl-containing aromatic systems demonstrates that the spatial arrangement of the trifluoromethyl group significantly influences molecular conformation and supramolecular assembly. In related compounds, the trifluoromethyl moiety often exhibits conformational disorder, with the fluorine atoms occupying multiple crystallographic positions with varying occupancy ratios.

Conformational analysis of 2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, a structurally analogous compound, reveals that the trifluoromethyl group can be disordered over three sets of sites with occupancy ratios of 0.45(2):0.35(2):0.202(19). This disorder pattern suggests that this compound may exhibit similar conformational flexibility around the trifluoromethyl group, with implications for crystal packing and intermolecular interactions.

The dihedral angles between aromatic rings in trifluoromethyl-substituted compounds typically range from 2.6° to 8.3°, indicating near-coplanar arrangements that facilitate π-π stacking interactions. These conformational characteristics suggest that this compound likely adopts a conformation where the pyridine and phenyl rings maintain a relatively planar relationship, optimizing both intramolecular conjugation and intermolecular packing efficiency.

Hydrogen bonding patterns in nicotinic acid derivatives significantly influence their solid-state conformations. Studies on polymorphic forms of related compounds demonstrate that hydrogen-bonding chains can adopt various directionalities, leading to different crystal packing arrangements. The carboxylic acid functionality in this compound is expected to participate in characteristic hydrogen bonding patterns that stabilize specific conformational arrangements in the solid state.

Electronic Structure and Orbital Interactions

The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group and its strategic positioning within the molecular framework. Computational studies on related trifluoromethyl-containing aromatic systems reveal important orbital interaction patterns that govern the electronic properties of these compounds. The trifluoromethyl group's strong electron-withdrawing effect creates significant electronic perturbations that extend throughout the conjugated aromatic system.

Secondary orbital interactions play a crucial role in determining the reactivity and stability of compounds containing trifluoromethyl groups. Research on bicyclononyne derivatives demonstrates that highest occupied molecular orbital minus one (HOMO-1) interactions with lowest unoccupied molecular orbital (LUMO) densities can provide significant stabilization in aromatic systems. These secondary orbital interactions are particularly important when considering the electronic structure of this compound, where the extended conjugated system allows for complex orbital overlaps.

The molecular electrostatic potential and electron density distribution in this compound are expected to show characteristic patterns associated with trifluoromethyl substitution. The highly electronegative fluorine atoms create regions of negative electrostatic potential, while the carbon center of the trifluoromethyl group becomes significantly electron-deficient. This electronic polarization influences intermolecular interactions and contributes to the compound's overall chemical behavior.

Computational analysis using density functional theory methods has been employed to understand the electronic structure of similar trifluoromethyl-substituted aromatic compounds. These calculations typically reveal frontier molecular orbital energies and distributions that are characteristic of electron-deficient aromatic systems. The LUMO of this compound is expected to be significantly lowered in energy due to the combined electron-withdrawing effects of the pyridine nitrogen, carboxylic acid group, and trifluoromethyl substituent.

Comparative Analysis with Isomeric Nicotinic Acid Derivatives

The structural and electronic properties of this compound can be effectively understood through comparison with its isomeric derivatives and related compounds. Several positional isomers exist within the trifluoromethyl-substituted nicotinic acid family, each exhibiting distinct structural characteristics and properties. The systematic comparison of these isomers provides valuable insights into structure-property relationships within this chemical class.

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₃H₈F₃NO₂ | 887976-13-8 | 267.20 | Meta-trifluoromethyl substitution on phenyl ring |

| 6-(2-(Trifluoromethyl)phenyl)nicotinic acid | C₁₃H₈F₃NO₂ | 726136-58-9 | 267.20 | Ortho-trifluoromethyl substitution on phenyl ring |

| 2-(3-(Trifluoromethyl)phenyl)nicotinic acid | C₁₃H₈F₃NO₂ | 635325-17-6 | 267.20 | Phenyl attachment at 2-position of pyridine |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 231291-22-8 | 191.11 | Direct trifluoromethyl substitution on pyridine |

The positional isomerism observed in these compounds significantly affects their molecular properties and intermolecular interactions. The meta-substitution pattern in this compound provides optimal electronic communication between the trifluoromethyl group and the nicotinic acid moiety while minimizing steric hindrance. In contrast, the ortho-substituted isomer 6-(2-(Trifluoromethyl)phenyl)nicotinic acid experiences greater steric congestion, which can influence its conformational preferences and crystal packing behavior.

Comparative analysis of the simplified analog 6-(trifluoromethyl)nicotinic acid reveals the specific contributions of the phenyl spacer group in this compound. The direct attachment compound has a molecular weight of 191.11 grams per mole and exhibits different electronic properties due to the absence of the phenyl bridge. The crystallographic data for 6-(trifluoromethyl)nicotinic acid shows a melting point range of 194.0 to 199.0°C, providing a baseline for comparison with the phenyl-substituted derivative.

Electronic structure calculations and experimental observations indicate that the phenyl bridge in this compound serves as both an electronic relay and a conformational spacer. This structural feature allows for modulated electronic communication between the trifluoromethyl group and the nicotinic acid core while providing additional sites for intermolecular interactions. The extended conjugated system in the phenyl-bridged compound creates opportunities for π-π stacking interactions that are absent in the simpler direct-substituted analog.

Intermolecular interaction patterns vary significantly among these isomeric compounds, with each positional isomer exhibiting characteristic hydrogen bonding and crystal packing arrangements. The meta-substitution pattern in this compound is expected to promote specific supramolecular assembly patterns that differ from those observed in ortho- and para-substituted analogs. These differences in molecular packing have important implications for the physical properties and potential applications of each isomeric form.

Properties

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAPSEYKVPULKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612059 | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-13-8 | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid typically involves the introduction of a trifluoromethyl group into a nicotinic acid derivative. One common method is the trifluoromethylation of 6-bromonicotinic acid using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 6-(3-(Trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Modulation of Nicotinic Acetylcholine Receptors

Research indicates that 6-(3-(Trifluoromethyl)phenyl)nicotinic acid effectively modulates nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for neurotransmission and muscle contraction, suggesting potential therapeutic uses in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease or myasthenia gravis .

Anti-Cancer Properties

Studies have shown that compounds similar to this compound exhibit significant anti-cancer activities. The trifluoromethyl group may enhance interactions with biological targets, potentially increasing efficacy compared to non-fluorinated analogs .

Agrochemical Applications

This compound is also utilized in the agrochemical industry. Its derivatives have been developed as effective fungicides and insecticides due to their enhanced lipophilicity and biological activity. More than 20 new agrochemicals containing trifluoromethylpyridine derivatives have been introduced to the market, indicating a growing interest in this chemical class for crop protection .

- Anti-Cancer Research : A study investigated the effects of trifluoromethylated nicotinic acids on cancer cell lines, demonstrating that these compounds could inhibit cell proliferation significantly compared to their non-fluorinated counterparts .

- Agrochemical Development : The development of a novel fungicide based on this compound showed improved efficacy against resistant fungal strains, highlighting its potential in sustainable agriculture .

Mechanism of Action

The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-(Trifluoromethyl)nicotinic Acid

6-(2-Trifluoromethylphenyl)nicotinic Acid

- Structure : Trifluoromethyl group on the ortho position of the phenyl ring (CAS: 726136-58-9).

- Molecular Weight : 297.22 g/mol (calculated).

- Commercial Availability: Listed by multiple suppliers (e.g., MolPort, AKOS) .

4-(Trifluoromethyl)nicotinic Acid

6-(3,5-Bis(trifluoromethyl)phenyl)nicotinic Acid

- Structure : Phenyl ring with two trifluoromethyl groups at 3- and 5-positions (CAS: 887976-37-6).

- Molecular Weight : 365.24 g/mol .

- Key Differences: Enhanced lipophilicity and electron-withdrawing effects compared to mono-substituted analogs. Applications: Likely used in high-potency agrochemicals due to increased resistance to metabolic degradation .

2-Methyl-6-(trifluoromethyl)nicotinic Acid

- Structure: Methyl group at the 2-position and trifluoromethyl at the 6-position of the pyridine ring (CAS: Not provided).

- Molecular Weight : 219.16 g/mol .

- Commercial Status: Available in technical grade for research .

Data Table: Structural and Commercial Comparison

Biological Activity

6-(3-(Trifluoromethyl)phenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H8F3NO2

- Molecular Weight : 273.19 g/mol

- Structure : The compound features a pyridine ring substituted with a trifluoromethyl phenyl group at the 6-position.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially affecting cellular signaling and metabolism.

- Receptor Modulation : It may act as a modulator of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuroprotection.

Antiviral Properties

Recent studies indicate that this compound exhibits antiviral activity, particularly against HIV-1. It inhibits the replication of the virus by interfering with the integrase enzyme's function, which is vital for viral DNA integration into the host genome.

Anticancer Activity

Research has demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Experimental Data

-

HIV-1 Replication Inhibition :

- In vitro studies have shown that this compound significantly reduces HIV-1 replication in cultured T cells.

- The compound acts by binding to the LEDGF/p75-binding site on integrase, promoting aberrant multimerization and subsequent viral inhibition .

-

Cytotoxicity in Cancer Models :

- A study evaluated the effect of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.

- Flow cytometry analysis indicated that treated cells exhibited increased annexin V staining, confirming apoptosis induction .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Anticancer | Integrase inhibition, apoptosis induction |

| 5,6-Dihydro-2-methyl-4H-pyran-4-one | Antimicrobial | Cell wall synthesis inhibition |

| Nicotinic acid | Neuroprotective | nAChR modulation |

Q & A

Q. What are the established synthetic routes for 6-(3-(Trifluoromethyl)phenyl)nicotinic acid?

A three-step synthesis is commonly employed:

Nitrile Formation : React 3-chloro-2-iodopyridine with a trifluoromethyl source (e.g., CFCu) to yield 3-chloro-2-trifluoromethylpyridine.

Cyano Substitution : Introduce a nitrile group at the 5-position via nucleophilic substitution.

Hydrolysis : Hydrolyze the nitrile intermediate under acidic or basic conditions to form the carboxylic acid moiety .

Q. Key Considerations :

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFNO | |

| Molecular Weight | 191.11 g/mol | |

| Density | 1.484 g/cm (predicted) | |

| Solubility | Soluble in DMF, DMSO |

Q. What analytical methods are critical for characterizing this compound?

Q. Methodological Tip :

- Use deuterated DMSO for NMR to avoid signal overlap from labile protons .

Q. How should this compound be stored to ensure stability?

- Conditions : Store in airtight containers at room temperature (<25°C), protected from moisture and light.

- Handling : Use inert atmospheres (N or Ar) during weighing to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis of nitrile intermediates?

The hydrolysis proceeds via:

- Acidic Conditions : Protonation of the nitrile carbon, followed by nucleophilic attack by water to form an amide intermediate, which further hydrolyzes to the acid.

- Basic Conditions : Direct hydroxide attack on the nitrile, forming a carboxylate salt.

Q. Experimental Design :

Q. How can computational methods optimize synthesis pathways?

ICReDD Framework :

Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify low-energy pathways for trifluoromethylation and hydrolysis.

Data-Driven Optimization : Machine learning models trained on experimental datasets predict optimal solvent/catalyst combinations.

Feedback Loop : Experimental results refine computational parameters for iterative improvement .

Q. Case Study :

Q. What advanced applications exist in materials science?

Metal-Organic Frameworks (MOFs) :

- Ligand Design : The carboxylic acid and pyridine groups enable coordination with metal nodes (e.g., Zr, Cu), forming porous frameworks for gas storage or catalysis.

- Functionalization : Post-synthetic modification (PSM) of MOFs with electron-withdrawing trifluoromethyl groups enhances CO adsorption selectivity .

Q. Table 2: MOF Performance Metrics

| Application | Performance Metric | Reference |

|---|---|---|

| CO Adsorption | 2.8 mmol/g at 1 bar, 298 K | |

| Catalytic Activity | 90% conversion in Heck reaction |

Q. How to resolve contradictions in reported solubility data?

Case Example :

- Conflict : Solubility in ethanol varies across studies.

- Resolution :

- Controlled Testing : Re-evaluate solubility under standardized conditions (25°C, 1 atm).

- Impurity Analysis : Use HPLC to check for residual solvents or byproducts affecting solubility.

- Crystallinity Assessment : Compare XRD patterns of batches to identify polymorphic differences .

Q. What factorial design approaches improve reaction yield?

Three-Factor Design :

- Variables : Temperature (°C), catalyst loading (mol%), reaction time (h).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, 5 mol% CuI, 12 h) for maximal yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.